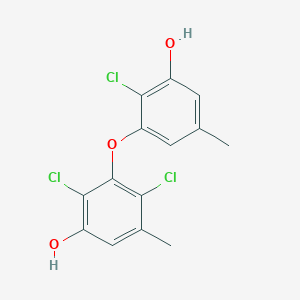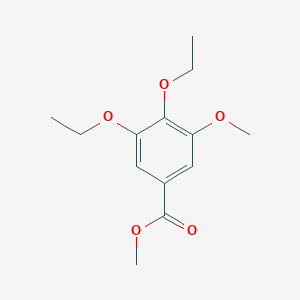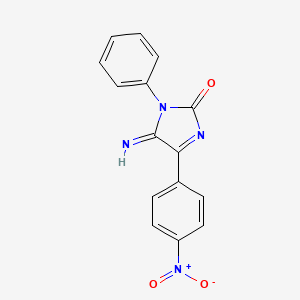![molecular formula C12H14F3NO B12546676 Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]- CAS No. 669081-32-7](/img/structure/B12546676.png)
Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]- is a fluorinated organic compound It is characterized by the presence of a trifluoroacetamide group attached to a chiral center, which is further connected to a phenylpropyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]- typically involves the reaction of 2,2,2-trifluoroacetamide with a chiral amine, such as (1R)-2-methyl-1-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or thioamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]- is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts distinct electronic properties, making it valuable in the design of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its chiral center and fluorinated moiety.
Medicine
In medicine, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders and as anti-inflammatory agents.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials, including polymers and coatings that benefit from its fluorinated structure.
Wirkmechanismus
The mechanism of action of Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in proteins. The chiral center allows for enantioselective interactions, which can be crucial in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, 2,2,2-trifluoro-N-methyl-: Similar structure but with a methyl group instead of the phenylpropyl moiety.
Acetamide, 2,2,2-trifluoro-N-phenyl-: Contains a phenyl group directly attached to the nitrogen.
Acetamide, 2,2,2-trifluoro-N-(trifluoromethyl)-: Features an additional trifluoromethyl group.
Uniqueness
Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]- is unique due to its chiral center and the presence of both a trifluoromethyl group and a phenylpropyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
669081-32-7 |
|---|---|
Molekularformel |
C12H14F3NO |
Molekulargewicht |
245.24 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]acetamide |
InChI |
InChI=1S/C12H14F3NO/c1-8(2)10(9-6-4-3-5-7-9)16-11(17)12(13,14)15/h3-8,10H,1-2H3,(H,16,17)/t10-/m1/s1 |
InChI-Schlüssel |
GMCUPAQHPWBZLK-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)[C@H](C1=CC=CC=C1)NC(=O)C(F)(F)F |
Kanonische SMILES |
CC(C)C(C1=CC=CC=C1)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}ethan-1-ol](/img/structure/B12546614.png)



![(5S)-2,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol](/img/structure/B12546641.png)

![3,4-Bis[2-ethoxy(oxo)acetamido]benzoic acid](/img/structure/B12546656.png)
![2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one](/img/structure/B12546661.png)

![Benzenamine, N-[4-methyl-1-(1-methylethenyl)-5-hexenyl]-](/img/structure/B12546663.png)

![Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone](/img/structure/B12546690.png)

